molecular formula C12H11FO2 B11814921 (3-Fluorofuran-2-yl)(o-tolyl)methanol

(3-Fluorofuran-2-yl)(o-tolyl)methanol

Cat. No.: B11814921
M. Wt: 206.21 g/mol
InChI Key: HVQDJRKQPIKMDH-UHFFFAOYSA-N
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Description

(3-Fluorofuran-2-yl)(o-tolyl)methanol is an organic compound with the molecular formula C12H11FO2 and a molecular weight of 206.21 g/mol . This compound features a furan ring substituted with a fluorine atom at the 3-position and a tolyl group at the 2-position, connected to a methanol group.

Preparation Methods

The synthesis of (3-Fluorofuran-2-yl)(o-tolyl)methanol typically involves the reaction of 3-fluorofuran with o-tolualdehyde in the presence of a reducing agent. The reaction conditions often include a solvent such as ethanol or methanol and a catalyst like sodium borohydride. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

(3-Fluorofuran-2-yl)(o-tolyl)methanol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: The fluorine atom in the furan ring can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

(3-Fluorofuran-2-yl)(o-tolyl)methanol has various applications in scientific research, including:

Mechanism of Action

The mechanism of action of (3-Fluorofuran-2-yl)(o-tolyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors, leading to changes in biological pathways. The furan ring and fluorine atom play crucial roles in its binding affinity and specificity, while the tolyl group influences its overall chemical reactivity and stability .

Comparison with Similar Compounds

(3-Fluorofuran-2-yl)(o-tolyl)methanol can be compared with other similar compounds, such as:

    (3-Fluorofuran-2-yl)(p-tolyl)methanol: Similar structure but with a para-tolyl group instead of an ortho-tolyl group.

    (3-Fluorofuran-2-yl)(m-tolyl)methanol: Similar structure but with a meta-tolyl group instead of an ortho-tolyl group.

    (3-Fluorofuran-2-yl)(phenyl)methanol: Similar structure but with a phenyl group instead of a tolyl group.

The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical properties and reactivity .

Properties

Molecular Formula

C12H11FO2

Molecular Weight

206.21 g/mol

IUPAC Name

(3-fluorofuran-2-yl)-(2-methylphenyl)methanol

InChI

InChI=1S/C12H11FO2/c1-8-4-2-3-5-9(8)11(14)12-10(13)6-7-15-12/h2-7,11,14H,1H3

InChI Key

HVQDJRKQPIKMDH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(C2=C(C=CO2)F)O

Origin of Product

United States

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